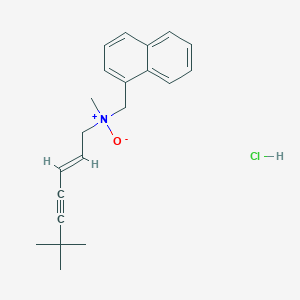

Terbinafine N-Oxide Hydrochloride

説明

Significance of Metabolite Research in the Discovery and Development of Allylamine (B125299) Antifungals

The investigation of drug metabolites is paramount in the development of antifungal agents like the allylamines. Understanding how the human body processes these drugs is crucial for several reasons. Firstly, metabolites may possess their own therapeutic activity, sometimes even greater than the parent drug. Conversely, they can be inactive or, in some cases, contribute to adverse effects or toxicity. nih.govnih.gov The study of these transformation products helps in building a comprehensive profile of a drug's action in the body.

For allylamine antifungals, which function by inhibiting the enzyme squalene (B77637) epoxidase in fungi, research into their metabolites ensures a thorough understanding of their complete pharmacological footprint. patsnap.comdrugbank.com This includes assessing the potential for drug-drug interactions, as metabolites can influence the activity of metabolic enzymes. drugbank.com The identification and characterization of all significant metabolites are therefore essential for regulatory approval and for ensuring patient safety.

Overview of Terbinafine (B446) Biotransformation Pathways and the Role of N-Oxidation

Terbinafine undergoes extensive metabolism in the liver, primarily through the action of multiple cytochrome P450 (CYP) enzymes. nih.govfda.gov The main biotransformation pathways include:

N-demethylation: The removal of a methyl group from the nitrogen atom. nih.govnih.gov

Alkyl side chain oxidation: Oxidation of the t-butyl group to form an alcohol, which is further oxidized to a carboxylic acid (carboxyterbinafine). nih.govnih.gov

Deamination: Removal of the amine group. nih.gov

Arene oxidation: Hydroxylation of the naphthalene (B1677914) ring system. nih.gov

N-oxidation: The formation of Terbinafine N-Oxide.

While N-demethylation and side-chain oxidation leading to carboxyterbinafine (B17229) are major routes, N-oxidation represents another potential metabolic pathway. nih.gov This process involves the direct oxidation of the tertiary amine nitrogen atom to form an N-oxide. Though less extensively documented in major clinical studies compared to other metabolites, the formation of N-oxides is a common metabolic fate for many drugs containing tertiary amine functionalities. The resulting N-oxide metabolite is generally more polar and water-soluble, facilitating its excretion from the body.

Table 1: Major Biotransformation Pathways of Terbinafine

| Pathway | Description | Key Metabolites |

| N-Demethylation | Removal of the methyl group from the tertiary amine. | N-desmethylterbinafine |

| Alkyl Side Chain Oxidation | Oxidation of the tert-butyl group. | Hydroxyterbinafine, Carboxyterbinafine |

| Deamination | Cleavage of the C-N bond. | Naphthaldehyde |

| N-Oxidation | Oxidation of the tertiary amine nitrogen. | Terbinafine N-Oxide |

Research Rationale and Open Questions Pertaining to Terbinafine N-Oxide Hydrochloride

The primary rationale for investigating this compound stems from the need to fully characterize all metabolic products of terbinafine. While major metabolites have been identified, the complete metabolic profile, including minor pathways, is essential for a comprehensive safety and efficacy assessment.

Key research questions that remain include:

Enzymology: Which specific CYP450 isoenzymes are primarily responsible for the formation of Terbinafine N-Oxide?

Biological Activity: Does Terbinafine N-Oxide possess any antifungal activity, or is it an inactive metabolite?

Safety Profile: Does this metabolite contribute to any of the known adverse effects of terbinafine, or does it have its own unique toxicological profile?

Pharmacokinetics: What are the pharmacokinetic properties of Terbinafine N-Oxide, including its rate of formation, distribution, and elimination?

Answering these questions would provide a more complete understanding of terbinafine's disposition in the body and could potentially inform clinical practice, especially in patient populations with altered metabolic capacities.

Historical Context of Allylamine Antifungal Research and Metabolite Identification

The development of allylamine antifungals began in the 1970s, with naftifine (B1207962) being the first compound in this class to be synthesized. patsnap.com This paved the way for the development of terbinafine in the 1980s, which exhibited a broader spectrum of antifungal activity. patsnap.com

Early research focused on the mechanism of action, which was identified as the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. patsnap.comdrugbank.com Subsequent preclinical and clinical studies in the late 1980s and 1990s began to elucidate the pharmacokinetic and metabolic profiles of terbinafine. These initial investigations identified the major metabolites, such as N-desmethylterbinafine and carboxyterbinafine, through the analysis of plasma and urine samples from study subjects. nih.govnih.gov

The identification of metabolites has been greatly aided by advancements in analytical techniques, particularly high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.gov These methods have allowed for the separation, detection, and structural characterization of a growing number of terbinafine metabolites, including the potential for identifying minor metabolites like Terbinafine N-Oxide. The ongoing effort to identify all metabolites is a testament to the evolution of drug metabolism science and the increasing rigor of pharmaceutical safety standards.

Structure

3D Structure of Parent

特性

CAS番号 |

2734417-01-5 |

|---|---|

分子式 |

C21H26ClNO |

分子量 |

343.9 g/mol |

IUPAC名 |

(E)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine oxide;hydrochloride |

InChI |

InChI=1S/C21H25NO.ClH/c1-21(2,3)15-8-5-9-16-22(4,23)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/b9-5+; |

InChIキー |

FGVVGZTYKQECCJ-SZKNIZGXSA-N |

異性体SMILES |

CC(C)(C)C#C/C=C/C[N+](C)(CC1=CC=CC2=CC=CC=C21)[O-].Cl |

正規SMILES |

CC(C)(C)C#CC=CC[N+](C)(CC1=CC=CC2=CC=CC=C21)[O-].Cl |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Derivatization of Terbinafine N Oxide Hydrochloride

Strategies for the Stereoselective and Regioselective Synthesis of Terbinafine (B446) N-Oxide

The synthesis of Terbinafine N-Oxide typically commences with the stereoselective synthesis of its precursor, (E)-Terbinafine. One established method to achieve the desired (E)-isomer of Terbinafine involves the coupling of N-methyl-1-naphthalenemethanamine with 1-bromo-6,6-dimethyl-2E-hepten-4-yne. This approach is favored as it avoids the use of hazardous reagents like acrolein and phosphorus pentachloride, which were employed in earlier synthetic routes.

Following the successful synthesis of (E)-Terbinafine, the subsequent step is the N-oxidation of the tertiary amine functionality. A common and effective method for the N-oxidation of tertiary allylic amines is the use of peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely utilized reagent for this transformation. The reaction is typically carried out in a suitable solvent, such as dichloromethane, at controlled temperatures to yield the corresponding N-oxide.

The stereochemistry of the resulting N-oxide is an important consideration. The nitrogen atom in the N-oxide becomes a stereocenter. The stereochemical outcome of the N-oxidation can be influenced by the structure of the substrate and the reaction conditions. For allylic amines like Terbinafine, the oxidation can potentially lead to a mixture of diastereomers. The development of stereoselective methods to control the configuration at the nitrogen center is an active area of research. One advanced strategy that has been explored for related allylic amines involves a catalytic asymmetric nih.govsphinxsai.com-Meisenheimer rearrangement of the initially formed N-oxide, which can provide access to highly enantioenriched allylic alcohols, demonstrating a sophisticated level of stereochemical control.

Regioselectivity is also a key aspect, particularly given the presence of multiple potentially reactive sites in the Terbinafine molecule, including the double and triple bonds. However, the N-oxidation of the tertiary amine is generally a highly regioselective process with reagents like m-CPBA, which preferentially attack the nucleophilic nitrogen atom over the carbon-carbon multiple bonds under controlled conditions.

Optimization of Reaction Conditions for Enhanced Yield and Purity of the N-Oxide Form

Optimizing reaction conditions is crucial for maximizing the yield and purity of Terbinafine N-Oxide. Key parameters that are typically investigated include the choice of oxidant, solvent, reaction temperature, and stoichiometry.

Table 1: Key Parameters for Optimization of Terbinafine N-Oxidation

| Parameter | Options and Considerations |

| Oxidant | m-CPBA is a common choice. Other peroxy acids or reagents like hydrogen peroxide in the presence of a catalyst could also be explored. The choice of oxidant can influence selectivity and reaction rate. |

| Solvent | Dichloromethane is frequently used for m-CPBA oxidations. Other chlorinated solvents or aprotic solvents that do not react with the oxidant would be suitable. Solvent choice can affect solubility and reaction kinetics. |

| Temperature | Reactions are often conducted at low temperatures (e.g., 0 °C to room temperature) to control the exothermic nature of the oxidation and to minimize potential side reactions, such as epoxidation of the double bond. |

| Stoichiometry | A slight excess of the oxidizing agent is often used to ensure complete conversion of the starting amine. However, a large excess should be avoided to prevent over-oxidation and simplify purification. |

| Purification | Purification of the N-oxide can be achieved through chromatographic techniques to remove unreacted starting material, the reduced form of the oxidant (e.g., m-chlorobenzoic acid), and any byproducts. |

While specific optimized conditions for the synthesis of Terbinafine N-Oxide are not extensively detailed in publicly available literature, general principles of N-oxidation of tertiary amines suggest that careful control of these parameters is essential for achieving high yields and purity. For instance, studies on the oxidation of other aliphatic amines to oximes using m-CPBA have shown that ethyl acetate (B1210297) can be an optimal solvent and that temperature and oxidant molar ratio are critical parameters to control selectivity.

Development of Novel Precursors and Synthetic Intermediates for Terbinafine N-Oxide Synthesis

Research into novel precursors for Terbinafine synthesis can indirectly impact the synthesis of its N-oxide. The development of more efficient and sustainable routes to the parent allylamine (B125299) is an ongoing endeavor. For example, a three-step batch-flow hybrid process has been developed for the synthesis of a key enynol intermediate of Terbinafine, which avoids the use of toxic acrolein.

Furthermore, the synthesis of various analogues of Terbinafine provides a platform for creating a diverse range of N-oxides. These analogues often involve modifications to the naphthalene (B1677914) ring or the side chain. For instance, derivatives lacking the central tertiary amino group but having polar substituents at the tert-butyl residue have been synthesized. While these specific analogues would not form N-oxides at the same position, the synthetic methodologies employed could be adapted to create novel precursors for different N-oxide derivatives.

The general synthetic strategy for Terbinafine involves the coupling of a naphthalene-containing fragment with a C7-enyne side chain. Novel precursors could involve modifications to either of these fragments before their coupling, potentially introducing functionalities that could influence the properties of the final N-oxide.

Exploration of Derivatization Reactions for Structure-Activity Relationship Probing

While specific derivatization of Terbinafine N-Oxide for structure-activity relationship (SAR) studies is not widely reported, the extensive derivatization of the parent molecule, Terbinafine, provides a strong foundation for such explorations. SAR studies on Terbinafine analogues have revealed key structural features important for its antifungal activity.

Derivatization of Terbinafine N-Oxide could involve modifications at several positions:

The N-Oxide Moiety: The polarity and hydrogen bonding capabilities of the N-oxide group itself can be considered a key modification from the parent amine.

The Naphthalene Ring: Introduction of various substituents on the naphthalene ring could modulate lipophilicity, electronic properties, and interaction with the target enzyme.

The Allylic Side Chain: Modifications to the tert-butyl group or the enyne system could influence the compound's shape, flexibility, and metabolic stability.

The synthesis of a series of 1-(substituted phenoxy methyl) naphthalene derivatives as Terbinafine analogues, where the nitrogen atom is replaced by an oxygen atom, demonstrates the exploration of bioisosteric replacements. A similar approach could be applied to synthesize a library of Terbinafine N-Oxide analogues to probe the impact of these modifications on antifungal activity.

Purity Profiling and Characterization of Synthesized Terbinafine N-Oxide for Research Applications

Terbinafine N-Oxide is available as a reference standard from various chemical suppliers, which underscores its importance as an impurity and a research chemical. The purity of synthesized Terbinafine N-Oxide is critical for its use in research applications, including analytical method development and validation.

Purity profiling is typically performed using high-performance liquid chromatography (HPLC). A well-developed HPLC method can separate Terbinafine N-Oxide from the parent drug, Terbinafine, as well as other potential process-related impurities and degradation products.

The characterization of Terbinafine N-Oxide involves a combination of spectroscopic techniques to confirm its structure and identity.

Table 2: Spectroscopic Data for the Characterization of Terbinafine N-Oxide

| Technique | Expected Observations |

| 1H NMR | The proton nuclear magnetic resonance (NMR) spectrum would show characteristic shifts for the protons in the vicinity of the N-oxide group. For instance, the N-methyl and N-methylene protons would be expected to be deshielded compared to those in Terbinafine due to the electron-withdrawing effect of the oxygen atom. The signals for the protons of the naphthalene ring and the enyne side chain would also be present. |

| 13C NMR | The carbon NMR spectrum would similarly show downfield shifts for the carbon atoms directly attached to the nitrogen in the N-oxide. |

| Mass Spectrometry (MS) | Mass spectrometry would be used to determine the molecular weight of the compound. The expected molecular ion peak for Terbinafine N-Oxide (C₂₁H₂₅NO) would be at m/z 307.4. High-resolution mass spectrometry (HRMS) can provide a more accurate mass measurement to confirm the elemental composition. |

| Infrared (IR) Spectroscopy | The IR spectrum would be expected to show a characteristic absorption band for the N-O stretching vibration. |

The availability of well-characterized reference standards is essential for the accurate quantification and identification of Terbinafine N-Oxide in various matrices, ensuring the reliability of research findings.

Enzymatic Biotransformation and Metabolic Fate of Terbinafine N Oxide

Identification and Characterization of Specific Cytochrome P450 Isoforms Mediating Terbinafine (B446) N-Oxidation

However, no specific studies have been published that identify or characterize the CYP isoforms directly responsible for the N-oxidation of terbinafine to form Terbinafine N-Oxide. While N-oxidation is a known metabolic route for many xenobiotics containing tertiary amine structures, the specific enzymes catalyzing this reaction for terbinafine have not been elucidated. For context, the N-oxidation of another antifungal, voriconazole, is mediated by CYP2C19, CYP3A4, and to a lesser extent, CYP2C9, suggesting these enzymes could potentially play a role, but direct evidence is absent.

Investigation of Non-Cytochrome P450 Enzymes Involved in N-Oxide Formation and Subsequent Metabolism

Beyond the P450 system, other enzyme families, such as the flavin-containing monooxygenases (FMOs), are well-known for their role in the N-oxidation of various drugs and xenobiotics. To date, the scientific literature lacks any investigation into the potential involvement of FMOs or other non-CYP enzymes in the formation of Terbinafine N-Oxide or its subsequent metabolic processing. Research has remained focused on the contributions of the CYP450 system to the metabolism of the parent compound, terbinafine.

In Vitro Metabolic Stability and Turnover Studies of Terbinafine N-Oxide in Isolated Biological Systems (e.g., Microsomes, Hepatocytes)

The in vitro metabolic stability of the parent drug, terbinafine, has been characterized in various biological systems, including human liver microsomes and hepatocytes. noahrflynn.comsahasraslifesciences.com These studies are crucial for understanding the drug's clearance and potential for drug-drug interactions. For instance, extensive characterization of terbinafine's bioactivation pathways has been conducted in liver microsomes and hepatocytes across multiple species, including humans, monkeys, dogs, rats, and mice. sahasraslifesciences.com

Elucidation of Secondary Biotransformation Pathways of Terbinafine N-Oxide (e.g., Reduction, Glucuronidation)

Secondary, or Phase II, metabolism typically involves the conjugation of a drug or its metabolites with endogenous molecules to facilitate excretion. For terbinafine, hydroxylated metabolites are known to undergo glucuronidation, forming compounds such as Terbinafine Hydroxy β-D-Glucuronide. Furthermore, reactive metabolites of terbinafine can form glutathione (B108866) conjugates. sahasraslifesciences.com

The secondary biotransformation pathways for Terbinafine N-Oxide remain uninvestigated. Potential pathways could include reduction back to the parent amine (terbinafine) or direct conjugation, such as glucuronidation. However, no experimental evidence exists to confirm or characterize these potential metabolic routes.

Comparative Metabolic Profiling of Terbinafine and its N-Oxide Metabolite in Experimental Models

Metabolic profiling of terbinafine has identified numerous metabolites in preclinical and clinical studies. nih.gov The primary pathways involve N-dealkylation, aliphatic hydroxylation, and arene oxidation. The formation of a reactive aldehyde metabolite, 6,6-dimethyl-2-hepten-4-ynal (TBF-A), via N-dealkylation has been a particular focus due to its implication in rare cases of hepatotoxicity. nih.gov

Pharmacological and Biochemical Investigations of Terbinafine N Oxide

Assessment of Intrinsic Bioactivity of Terbinafine (B446) N-Oxide in In Vitro Assays

In vitro tests conducted on various fungal species have demonstrated that the metabolites of terbinafine exhibit either weak or no antifungal activity. fda.gov While specific Minimum Inhibitory Concentration (MIC) values for Terbinafine N-Oxide are not extensively reported in comparative studies, the consensus from metabolic studies is that it does not possess the potent fungicidal or fungistatic activity of terbinafine. nih.govfda.gov The primary antifungal action is attributed to the parent drug, which effectively inhibits fungal growth at low concentrations. nih.gov

Table 1: Comparative Antifungal Activity Profile

| Compound | Reported In Vitro Activity |

|---|---|

| Terbinafine | Potent activity against dermatophytes, molds, and some yeasts. nih.gov |

Terbinafine's mechanism of action is the specific inhibition of squalene (B77637) epoxidase, a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. fda.gov This inhibition leads to a deficiency in ergosterol and a toxic accumulation of squalene within the fungal cell, ultimately causing cell death. nih.govfda.gov Studies on terbinafine's metabolites indicate that they lack significant inhibitory activity against squalene epoxidase. nih.gov The structural modification from a tertiary amine in terbinafine to an N-oxide in the metabolite is critical. This change alters the molecule's ability to bind to and inhibit the enzyme, explaining the observed lack of antifungal activity.

Mechanistic Studies on the Cellular and Molecular Interactions of Terbinafine N-Oxide

Given that Terbinafine N-Oxide is considered a pharmacologically inactive metabolite, there have been no significant mechanistic studies dedicated to its specific cellular and molecular interactions. The focus of mechanistic research remains on the parent compound, terbinafine. The established mechanism involves the disruption of fungal cell membrane integrity and function through the inhibition of ergosterol synthesis and the accumulation of intracellular squalene. nih.govfda.gov The role of Terbinafine N-Oxide is primarily that of a metabolic byproduct created during the detoxification and clearance of terbinafine by the liver. nih.gov

Investigation into the Role of Terbinafine N-Oxide as a Potential Prodrug or Active Metabolite

Terbinafine N-Oxide is not considered a prodrug or a significant active metabolite. nih.govfda.gov A prodrug is an inactive compound that is converted into an active drug in vivo. In this case, the parent drug, terbinafine, is the active molecule. Terbinafine N-Oxide is a product of Phase I metabolism, where the body modifies the drug to facilitate its excretion. nih.gov The metabolic conversion of the tertiary amine of terbinafine to its N-oxide form is a detoxification step that results in a more polar, water-soluble compound that can be more easily eliminated from the body, primarily via urine. fda.gov Studies confirm that the metabolites of terbinafine lack the antimycotic activity of the parent drug, supporting its classification as an inactive metabolite. nih.gov

Structure-Activity Relationship (SAR) Analysis of Terbinafine N-Oxide Analogues

There are no published structure-activity relationship (SAR) studies focusing specifically on analogues of Terbinafine N-Oxide. However, SAR studies on terbinafine analogues provide insight into why the N-oxide metabolite is inactive. For terbinafine, the tertiary allylamine (B125299) moiety is crucial for its potent inhibition of squalene epoxidase. The conversion of this nitrogen center to an N-oxide represents a significant chemical modification. This oxidation introduces a polar N-O bond and alters the electronic and steric properties of the nitrogen atom, which is critical for the drug's interaction with the enzyme's active site. This structural change is understood to be responsible for the loss of antifungal activity.

Advanced Analytical Methodologies for the Detection and Quantification of Terbinafine N Oxide Hydrochloride

Development and Validation of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Methods for Research Applications

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), particularly tandem mass spectrometry (LC-MS/MS), stands as the cornerstone for the sensitive and selective quantification of drug metabolites. While research has extensively covered methods for the parent drug, Terbinafine (B446), these methodologies are designed for the simultaneous determination of its various metabolites, including the N-oxide form. nih.gov

Research applications for Terbinafine N-Oxide would employ reversed-phase HPLC for separation. The selection of the stationary phase is critical for resolving the metabolite from the parent drug and other related substances. Methods developed for Terbinafine and its other metabolites provide a strong foundation for this analysis. nih.govbioline.org.br

Key Methodological Parameters:

Chromatographic Columns: C18 or phenyl columns are frequently used, offering the necessary hydrophobicity to retain and separate Terbinafine and its metabolites. nih.gov

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (often containing formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typical. bioline.org.br

Mass Spectrometry Detection: Positive ion electrospray ionization (ESI) is commonly employed. Quantification is achieved using Multiple Reaction Monitoring (MRM), which enhances selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. For Terbinafine N-Oxide, the precursor ion would be its protonated molecule [M+H]⁺, and product ions would be generated through collision-induced dissociation.

A reliable LC-MS/MS method for Terbinafine N-Oxide Hydrochloride would be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure its suitability for research applications.

Table 1: Representative HPLC-MS/MS Parameters for Terbinafine Metabolite Analysis

| Parameter | Typical Conditions for Terbinafine & Metabolites | Reference |

|---|---|---|

| Column | Reversed-phase C8 or C18 (e.g., 150 mm × 4.6 mm, 5 µm) | bioline.org.br |

| Mobile Phase | A: Water with 0.1% formic acid and 5 mM ammonium formate B: Acetonitrile | bioline.org.br |

| Flow Rate | 0.8 mL/min | bioline.org.br |

| Ionization Mode | Positive Ion Electrospray (ESI+) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Linearity Range | Typically in the ng/mL range (e.g., 20-100 ng/mL) | bioline.org.br |

| LOQ | As low as 5.11 ng/mL for Terbinafine | nih.gov |

Implementation of Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While it has been employed to detect and quantify certain impurities in Terbinafine hydrochloride, such as N-nitroso compounds, its application for a metabolite like Terbinafine N-Oxide is not commonly reported in the scientific literature. vitas.no

N-oxides can be susceptible to thermal degradation at the high temperatures required for GC analysis, potentially leading to inaccurate quantification. Therefore, GC-MS methods would likely require a chemical derivatization step to convert the N-oxide into a more volatile and stable analogue prior to injection. No specific derivatization protocols or validated GC-MS methods for Terbinafine N-Oxide were identified in published research.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Definitive Structural Elucidation of Research Samples

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the unambiguous structural elucidation of chemical compounds in research. When a new metabolite like Terbinafine N-Oxide is isolated or synthesized, these techniques provide definitive confirmation of its molecular structure.

Nuclear Magnetic Resonance (NMR): NMR spectroscopy (¹H NMR, ¹³C NMR, and 2D-NMR techniques like COSY and HMBC) provides detailed information about the chemical environment of each atom in a molecule. For Terbinafine N-Oxide, NMR would be used to confirm the presence of the N-O bond by observing shifts in the signals of the adjacent methyl and methylene (B1212753) protons compared to the parent Terbinafine molecule. This technique is the gold standard for distinguishing between isomers and confirming the exact site of metabolism.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. The formation of the N-oxide group would result in a characteristic N-O stretching vibration in the IR spectrum, providing complementary evidence to NMR for the structural confirmation of the metabolite.

While these methods are fundamental for structural chemistry, specific, publicly available NMR and IR spectral data for this compound are not prevalent in the reviewed literature. However, their use in the initial characterization of the research standard is a standard and necessary procedure.

Bioanalytical Method Development for Trace Analysis of Terbinafine N-Oxide in Complex Research Matrices (e.g., Cell Lysates, Tissue Homogenates)

The quantification of Terbinafine N-Oxide in complex biological matrices is essential for pharmacokinetic and metabolic studies. Bioanalytical methods must be capable of extracting the analyte from complex samples and measuring it at very low concentrations. LC-MS/MS is the preferred technique for this purpose due to its high sensitivity and specificity. nih.gov

Developing a robust bioanalytical method involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances like proteins and lipids. Common techniques applicable to Terbinafine N-Oxide analysis include:

Protein Precipitation (PPT): Acetonitrile is often used to precipitate proteins from plasma samples. nih.gov

Liquid-Liquid Extraction (LLE): An organic solvent (e.g., a hexane (B92381) mixture) is used to extract the analyte from the aqueous biological matrix.

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analyte, which is then eluted with a solvent, providing a cleaner sample extract. nih.gov

Chromatographic Separation: An optimized HPLC method is used to separate Terbinafine N-Oxide from the parent drug and other metabolites that might be present in the sample.

Quantification: A validated LC-MS/MS method, often using a stable isotope-labeled internal standard, is used for accurate and precise quantification. The limit of quantification (LOQ) for Terbinafine in plasma has been reported to be as low as ~5 ng/mL, and similar sensitivity would be the goal for its N-oxide metabolite. nih.gov

Methods have been successfully developed for quantifying Terbinafine in challenging matrices like tissue homogenates, demonstrating the feasibility of applying these principles to its N-oxide metabolite. nih.gov

Stability-Indicating Analytical Procedures for Monitoring N-Oxide Purity and Degradation in Research Samples

A stability-indicating analytical method is a validated quantitative procedure that can accurately detect changes in the concentration of an active pharmaceutical ingredient (API) due to degradation. Such methods are crucial for determining the shelf-life of a drug substance and for monitoring the purity of research samples like this compound.

The development of a stability-indicating HPLC method involves subjecting the compound to forced degradation under various stress conditions as mandated by ICH guidelines. These conditions typically include:

Acidic Hydrolysis (e.g., HCl)

Basic Hydrolysis (e.g., NaOH)

Oxidative Degradation (e.g., H₂O₂)

Thermal Degradation (Heat)

Photodegradation (Exposure to UV/Vis light)

The analytical method must be able to separate the intact Terbinafine N-Oxide from any degradation products that are formed. The peak purity of the analyte is often assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradants. While specific stability-indicating assays for Terbinafine N-Oxide are not detailed in the literature, numerous such methods exist for the parent drug, Terbinafine Hydrochloride. nih.gov These established methods demonstrate the capability of HPLC to resolve the parent drug from its degradants, a principle that is directly applicable to ensuring the purity and stability of Terbinafine N-Oxide research standards.

Computational Chemistry and Molecular Modeling of Terbinafine N Oxide

Quantum Chemical Calculations to Predict Electronic Properties and Reactivity of Terbinafine (B446) N-Oxide

Quantum chemical calculations, such as Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of molecules. These methods can determine key descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.

While specific DFT calculations for Terbinafine N-Oxide are not extensively published, studies on the parent drug, terbinafine, and its other metabolites have utilized these approaches. For instance, molecular modeling of terbinafine and its metabolites showed LUMO-HOMO energy differences ranging from 4.22 to 4.73 eV, suggesting they are neither highly reactive nor extremely inert. Similar calculations for Terbinafine N-Oxide would involve optimizing its 3D geometry and then computing its molecular orbitals. The introduction of the N-oxide group, a polar and electron-withdrawing moiety, would be expected to significantly alter the electronic properties compared to terbinafine. This would likely influence its reactivity, stability, and potential to interact with biological molecules.

Table 1: Hypothetical Electronic Property Comparison (Note: This table is illustrative, based on general chemical principles, as specific data for Terbinafine N-Oxide is not available in the cited literature.)

| Compound | Key Functional Group | Expected HOMO-LUMO Gap | Predicted Reactivity |

| Terbinafine | Tertiary Amine | Moderate | Moderate |

| Terbinafine N-Oxide | N-Oxide | Potentially Lower | Potentially Higher |

Molecular Docking and Dynamics Simulations to Investigate Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating how a ligand, such as Terbinafine N-Oxide, interacts with its biological target. lgcstandards.com The primary target of terbinafine is the enzyme squalene (B77637) epoxidase, which is crucial for ergosterol (B1671047) biosynthesis in fungi. fda.gov

Docking studies performed on terbinafine and its designed analogues against squalene epoxidase from Trichophyton rubrum have identified key binding interactions. nih.gov For the parent compound, a docking score of -338.75 kcal/mol was reported, with residues like Asp27, Arg31, and Ser63 playing an important role in binding. nih.gov

For Terbinafine N-Oxide, a similar computational approach would be invaluable. A docking simulation would place the N-oxide molecule into the active site of squalene epoxidase to predict its binding orientation and affinity. The polar N-oxide group could form different hydrogen bonds or electrostatic interactions compared to the tertiary amine in terbinafine, potentially altering the binding efficacy. Following docking, MD simulations could be run to assess the stability of the predicted ligand-protein complex over time, providing insights into the dynamic nature of the interaction.

In Silico Prediction of Terbinafine N-Oxide Biotransformation Pathways and Potential Metabolite Formation

The metabolism of xenobiotics can be predicted using various in silico tools, ranging from rule-based systems to sophisticated machine learning models. univie.ac.at The biotransformation of terbinafine is complex, involving multiple cytochrome P450 (CYP) enzymes and pathways like N-dealkylation and oxidation. fda.govnih.gov

Computational deep neural network models have been employed to predict the metabolism of terbinafine, focusing on N-dealkylation pathways that lead to the formation of reactive aldehydes. nih.gov These models accurately predicted the high probability of N-demethylation. nih.gov While N-oxidation is a known metabolic route, it has not been the primary focus of these specific terbinafine studies. However, the same in silico tools could be used to predict the likelihood of Terbinafine N-Oxide formation from terbinafine and to predict the subsequent metabolism of Terbinafine N-Oxide itself. Such models can help identify which CYP isozymes are likely responsible and what further metabolites might be generated, which is crucial for understanding the complete disposition and potential toxicity profile of the parent drug.

Table 2: Key Cytochrome P450 Isozymes in Terbinafine Metabolism

| CYP Isozyme | Role in Terbinafine Metabolism | Reference |

| CYP2C9 | Major role in N-demethylation and overall metabolism | nih.gov |

| CYP3A4 | Major contributor to N-dealkylation pathways | nih.gov |

| CYP1A2 | Contributes to N-demethylation and dihydrodiol formation | nih.gov |

| CYP2C19 | Involved in metabolism, particularly N-demethylation | nih.gov |

| CYP2D6 | Minor contributor | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Terbinafine N-Oxide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of new, unsynthesized molecules.

QSAR studies have been successfully applied to analogues of terbinafine to understand the structural requirements for antifungal activity. nih.gov These models have shown that properties like the steric features and conformational rigidity of the side chains are important for inhibiting squalene epoxidase. nih.gov

Although no specific QSAR models for Terbinafine N-Oxide derivatives have been reported, the methodology remains highly relevant. If a series of Terbinafine N-Oxide analogues were synthesized and their antifungal activity measured, a QSAR model could be developed. This model would use calculated molecular descriptors (e.g., electronic, steric, and lipophilic properties) to create an equation that predicts activity. Such a model would be instrumental in guiding the design of novel derivatives with potentially enhanced potency or improved pharmacokinetic properties.

Physiologically Based Pharmacokinetic (PBPK) Modeling for Predicting N-Oxide Disposition in Pre-clinical Models

Physiologically Based Pharmacokinetic (PBPK) modeling is a simulation approach that predicts the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. These models integrate physicochemical properties of the drug with physiological data of the species being studied.

A detailed PBPK model has been developed and validated for terbinafine in both rats and humans. nih.gov This model, consisting of multiple tissue compartments, accurately predicted the concentration-time profiles of terbinafine in plasma and various tissues, highlighting the drug's extensive distribution into adipose tissue and skin. nih.gov

Chemical and Environmental Degradation Pathways of Terbinafine N Oxide

Photolytic Degradation Studies under Simulated Environmental Conditions

Specific photolytic degradation studies on Terbinafine (B446) N-Oxide under simulated environmental conditions are not extensively available in the current scientific literature. However, research on other amine N-oxides and the parent compound, terbinafine, provides insights into potential photodegradation pathways.

Studies on various tertiary amine drugs have shown that N-oxide transformation products can be stable under solar photolysis. nih.gov For instance, the N-oxides of venlafaxine, tramadol, and sulpiride (B1682569) were found to be stable under simulated solar conditions. nih.gov This suggests that the N-oxide functional group itself may not be inherently susceptible to direct photodegradation.

Conversely, the indirect photodegradation of amine drugs, including tertiary amines, can be facilitated by the presence of substances like humic acids in natural waters. nih.govacs.org Humic substances can act as photosensitizers, absorbing light and transferring the energy to the drug molecule, leading to its degradation. nih.govacs.org The photodegradation of some amine drugs in the presence of humic substances has been shown to occur via an electron transfer mechanism. nih.govacs.org Given the structural similarities, it is plausible that Terbinafine N-Oxide could undergo indirect photodegradation in sunlit surface waters containing natural organic matter.

It is important to note that forced degradation studies on the parent compound, Terbinafine Hydrochloride, have shown it to be susceptible to photolytic degradation. nih.gov This susceptibility may be related to other parts of the molecule, such as the naphthalene (B1677914) ring system, which could also be a site for photochemical reactions in Terbinafine N-Oxide.

Table 1: Potential Photolytic Degradation Factors for Terbinafine N-Oxide

| Factor | Potential Impact on Terbinafine N-Oxide Degradation |

| Direct Photolysis | Potentially low, as some pharmaceutical N-oxides are stable under solar photolysis. nih.gov |

| Indirect Photolysis | Possible in the presence of photosensitizers like humic acids. nih.govacs.org |

| Wavelength of Light | The specific wavelengths that may induce degradation are not known. |

| Presence of Oxygen | The role of oxygen in the photodegradation process is yet to be determined. |

Hydrolytic Stability and pH-Dependent Decomposition Kinetics

Detailed studies on the hydrolytic stability and pH-dependent decomposition kinetics of Terbinafine N-Oxide Hydrochloride are scarce. However, the general behavior of N-oxides and the stability of the parent compound provide some indications.

N-oxides of tertiary amines are generally considered to be relatively stable to hydrolysis under neutral pH conditions. However, their stability can be influenced by pH. For instance, some heterocyclic N-oxides have been reported to undergo hydrolysis. nih.gov The hydrolysis of acyloxy nitroso compounds has been shown to be pH-dependent. nih.gov

Forced degradation studies on Terbinafine Hydrochloride have indicated that the parent drug is relatively stable to hydrolysis under neutral conditions but shows slight degradation under acidic and alkaline conditions. ajrconline.org A study on an extemporaneously prepared oral suspension of terbinafine hydrochloride showed it was stable for up to 42 days at both 25°C and 4°C, with only a slight decrease in pH from 5.6 to 5.5 over 91 days. rjptonline.org This suggests that the core structure of terbinafine is relatively robust.

Table 2: Postulated pH-Dependent Stability of Terbinafine N-Oxide

| pH Condition | Postulated Stability | Rationale |

| Acidic (pH < 4) | Potentially less stable | Protonation of the N-oxide may facilitate nucleophilic attack by water. |

| Neutral (pH ~7) | Likely stable | Generally, N-oxides of tertiary amines exhibit stability at neutral pH. |

| Alkaline (pH > 8) | Potentially less stable | The parent compound, terbinafine, shows some degradation in alkaline conditions. ajrconline.org |

Oxidative Degradation Mechanisms Independent of Biological Systems

Information regarding the oxidative degradation of Terbinafine N-Oxide independent of biological systems is limited. However, studies on the parent compound and other N-oxides offer potential insights.

Forced degradation studies of Terbinafine Hydrochloride have shown that it is susceptible to oxidative degradation. nih.gov One study reported substantial degradation under oxidative stress. nih.gov Another study, however, found no degradation of Terbinafine HCl when treated with 12% hydrogen peroxide. ajrconline.org These conflicting results suggest that the experimental conditions play a significant role in the oxidative degradation of the terbinafine structure.

Research on other organic N-oxides has shown that they can react with manganese oxide (MnO2), a common component of sediments and soils. acs.org This reaction involves the oxidation of the N-oxide, suggesting a potential environmental degradation pathway for Terbinafine N-Oxide at the sediment-water interface. acs.org The N-oxide moiety itself is the primary reactive site in this process. acs.org

Furthermore, the reaction of amine drugs with hydroxyl radicals (•OH), which can be generated in sunlit waters, is a known degradation pathway. nih.govacs.org While Terbinafine N-Oxide already possesses an oxygen atom on the nitrogen, the rest of the molecule, particularly the unsaturated parts, could still be susceptible to attack by reactive oxygen species.

Identification and Characterization of Chemical Degradation Products

There is a lack of published data specifically identifying and characterizing the chemical degradation products of this compound from chemical degradation pathways. However, based on the known degradation of the parent compound and the general chemistry of N-oxides, some potential degradation products can be postulated.

Degradation of the parent compound, Terbinafine Hydrochloride, under forced conditions has been studied, but the specific degradation products are not always fully characterized in the available literature. nih.govajrconline.org

The degradation of other pharmaceutical N-oxides has been investigated. For example, in the reaction of quinoline (B57606) N-oxide with MnO2, 2-hydroxyquinoline (B72897) was identified as a transformation product. acs.org This suggests that deoxygenation of the N-oxide and hydroxylation of the adjacent carbon atom could be a possible degradation pathway for Terbinafine N-Oxide. acs.org

A study on the persistence of N-oxide transformation products of tertiary amine drugs identified other transformation pathways such as hydroxylation and α-C-hydroxylation followed by oxidation to an amide or dehydration. nih.gov

Table 3: Postulated Degradation Products of Terbinafine N-Oxide

| Degradation Pathway | Potential Degradation Product(s) |

| Deoxygenation | Terbinafine |

| Hydroxylation | Hydroxylated derivatives of Terbinafine N-Oxide |

| Side-chain cleavage | N-desmethyl-terbinafine N-oxide, Naphthaldehyde derivatives |

Assessment of Environmental Fate and Persistence in Research Contexts

A comprehensive assessment of the environmental fate and persistence of this compound is currently hampered by a lack of specific research on this compound. However, general principles and studies on similar compounds can provide a preliminary evaluation.

The persistence of a chemical in the environment is determined by its resistance to various degradation processes. As discussed, while some N-oxides are stable to photolysis, others can be degraded through indirect photolysis or reaction with minerals like manganese oxide. nih.govacs.org A study on several tertiary amine drug N-oxides found them to be stable under both solar photolysis and aerobic biodegradation, suggesting potential persistence in the environment. nih.gov However, the same study noted that lab-scale experiments might not fully predict the environmental occurrence of N-oxide compounds, as other factors like sorption to sediment can play a role. nih.gov

The high polarity of the N-oxide group generally increases water solubility and may decrease the tendency of the compound to adsorb to soil and sediment compared to the parent drug. nih.gov This could lead to greater mobility in aquatic environments.

Future Research Directions and Translational Perspectives for Terbinafine N Oxide Hydrochloride

Design and Synthesis of Novel Terbinafine (B446) N-Oxide Analogues for Research Probes

The development of novel analogues based on the Terbinafine N-Oxide structure is a promising avenue for creating sophisticated research probes. The synthesis of such compounds can be approached by modifying the core structure of Terbinafine, which involves key starting materials like 1-chloromethyl naphthalene (B1677914). sphinxsai.com By introducing strategic modifications, researchers can design probes tailored for specific experimental needs.

Future research in this area could focus on:

Introducing Reporter Groups: Incorporating fluorescent tags, biotin (B1667282) labels, or radioactive isotopes into the Terbinafine N-Oxide backbone would enable the visualization and tracking of the molecule within biological systems. This could help in elucidating its distribution, cellular uptake, and interaction with specific proteins or organelles.

Varying Lipophilicity and Polarity: The N-oxide group itself significantly increases the polarity of the parent molecule. acs.org Systematically altering other parts of the structure, such as the tert-butyl group or the naphthalene ring, could generate a library of analogues with a range of physicochemical properties. sphinxsai.com These could be used to study how properties like membrane permeability and solubility influence metabolic fate and biological activity.

Creating Photoaffinity Labels: Designing analogues with photo-reactive groups would allow for covalent cross-linking to interacting biomolecules upon light activation. This is a powerful technique for identifying specific protein targets of the metabolite, which could be crucial for understanding its mechanism of action or off-target effects.

The synthesis of these novel analogues, while complex, would provide invaluable tools for dissecting the molecular pharmacology and toxicology of Terbinafine metabolites. sphinxsai.comnih.gov

Application of Terbinafine N-Oxide in Mechanistic Toxicology Studies as a Model Reactive Metabolite

While Terbinafine is generally considered safe, it has been associated with rare but serious cases of hepatotoxicity. nih.govnih.gov The leading hypothesis for this adverse reaction involves the metabolic bioactivation of Terbinafine into a reactive intermediate. nih.govresearchgate.net Research has identified a reactive allylic aldehyde, 6,6-dimethyl-2-hepten-4-ynal (TBF-A), as a key culprit. nih.govresearchgate.net This metabolite is formed through N-dealkylation pathways, which are intrinsically linked to the metabolic processing of the tertiary amine structure of Terbinafine. nih.govresearchgate.net

Terbinafine N-Oxide can serve as a crucial tool in these toxicological studies in several ways:

As a Metabolic Precursor: Investigating the enzymatic pathways that convert Terbinafine N-Oxide back to the parent amine or other downstream metabolites can provide a more complete picture of Terbinafine's metabolic flux. While N-dealkylation to TBF-A is a major focus, understanding the role and fate of N-oxide metabolites is essential. researchgate.net

As a Stable Analogue: The N-oxide itself, being a stable, characterizable metabolite, can be used as a reference point in studies. synzeal.comaxios-research.com Its chemical properties can be contrasted with the more transient and reactive TBF-A aldehyde to delineate the specific structural features responsible for toxicity.

Probing Enzyme Activity: The formation of Terbinafine N-Oxide is mediated by specific enzymes, likely cytochrome P450s. nih.govresearchgate.net Using its formation as a biomarker can help characterize the specific P450 isozymes involved in Terbinafine metabolism, providing insights into potential drug-drug interactions and genetic polymorphisms that might predispose individuals to toxicity. researchgate.net

Studies have shown that the reactive TBF-A aldehyde can form adducts with glutathione (B108866) (GSH) and potentially bind to critical cellular proteins, leading to cellular dysfunction and immune-mediated toxicity. nih.gov By using Terbinafine N-Oxide as a model compound, researchers can further probe the conditions that favor the formation of such reactive species versus stable metabolites.

Development of Advanced In Vitro and Ex Vivo Systems for Comprehensive Metabolite Assessment

To fully understand the formation and fate of Terbinafine N-Oxide and other metabolites, advanced research models are essential. Current studies already employ a range of systems, but there is significant scope for development.

Current Systems:

Liver Microsomes: Human and animal liver microsomes are widely used to study phase I metabolism, including N-dealkylation and oxidation pathways, and to identify the cytochrome P450 enzymes involved. nih.govresearchgate.netresearchgate.net

Hepatocytes: Primary hepatocytes from various species (human, rat, dog, monkey) offer a more complete metabolic picture, including both phase I and phase II (conjugation) reactions, such as the formation of glutathione adducts of reactive metabolites. researchgate.net

Recombinant Enzymes: Using specific, recombinantly expressed P450 enzymes allows for precise determination of which isozymes are responsible for generating specific metabolites, including TBF-A. researchgate.net

Future and Advanced Systems:

3D Liver Spheroids and Organ-on-a-Chip: These models more accurately mimic the complex architecture and cell-cell interactions of the human liver compared to 2D cell cultures. They can provide more predictive data on long-term metabolite formation and potential chronic toxicity.

Physiologically Based Pharmacokinetic (PB-PK) Modeling: PB-PK models are powerful computational tools that integrate in vitro metabolic data with physiological parameters to simulate the pharmacokinetics of a drug and its metabolites in the whole body. nih.gov Such models have been successfully developed for Terbinafine and can be further refined to specifically predict the concentration-time profiles of Terbinafine N-Oxide in various tissues, helping to assess its potential contribution to both efficacy and toxicity. nih.gov

Humanized Mouse Models: Mice with "humanized" livers, containing transplanted human hepatocytes, can provide a superior in vivo model for studying human-specific metabolic pathways and toxicities that may not be apparent in conventional animal models.

These advanced systems will be critical for a comprehensive assessment of all Terbinafine metabolites, including the N-oxide, and for translating research findings into clinically relevant predictions of drug behavior. nih.govresearchgate.net

Elucidating the Role of N-Oxide Formation in Understanding Drug Resistance Mechanisms in Fungal Pathogens in Research Settings

Antifungal resistance is a growing global health concern, and Terbinafine resistance, once considered rare, is now increasingly reported in dermatophytes like Trichophyton species. dermnetnz.orguthscsa.edu The primary mechanism of resistance is mutations in the gene encoding the drug's target, squalene (B77637) epoxidase. nih.gov However, other mechanisms, such as increased drug efflux, are also known to contribute to resistance against other antifungals and could be relevant. dermnetnz.orgnih.gov

The role of drug metabolism, specifically N-oxide formation, in the context of antifungal resistance is a largely unexplored but potentially significant research area.

Metabolic Inactivation: Fungal pathogens themselves may possess metabolic enzymes capable of modifying antifungal drugs. The conversion of Terbinafine to its less active N-oxide metabolite by the fungus could represent a novel mechanism of drug inactivation and resistance. Research is needed to determine if pathogenic fungi can perform this biotransformation.

Efflux Pump Interaction: The polarity of Terbinafine N-Oxide is significantly different from the parent drug. acs.org It is plausible that the N-oxide is a better or worse substrate for fungal efflux pumps. If it is more readily expelled from the cell, its formation could contribute to reduced intracellular drug concentration and apparent resistance.

Nitric Oxide and Stress Response: N-oxides can be linked to nitric oxide (NO) biology. nih.gov NO is a signaling molecule that can be involved in microbial responses to stress. nih.gov Research in Candida albicans suggests NO may play a role in the response to oxidative stress and azole antifungals. nih.gov Investigating whether the formation or presence of Terbinafine N-Oxide influences fungal stress responses or interacts with NO-related pathways could reveal new facets of drug action and resistance.

Future studies should aim to characterize the metabolic capabilities of resistant versus susceptible fungal strains and investigate whether Terbinafine N-Oxide is formed and how it interacts with fungal cells.

Potential as a Reference Standard in Analytical Research and Impurity Profiling

In pharmaceutical manufacturing and quality control, ensuring the purity of an active pharmaceutical ingredient (API) is paramount. Terbinafine N-Oxide is recognized as a key impurity and metabolite of Terbinafine. usbio.netsynzeal.com As such, its availability as a high-purity reference standard is essential for analytical research.

The key applications in this domain include:

Analytical Method Development: A certified reference standard of Terbinafine N-Oxide is crucial for developing and validating analytical methods (e.g., HPLC, LC-MS) designed to detect, separate, and quantify this impurity in bulk drug substance and finished pharmaceutical products. synzeal.comaxios-research.com

Impurity Profiling: Regulatory agencies require comprehensive impurity profiling of all drugs. Terbinafine N-Oxide must be monitored and controlled within strict limits. The reference standard allows for the accurate identification and quantification of this specific impurity during routine quality control (QC) testing. synzeal.comlgcstandards.com

Pharmacokinetic and Metabolism Studies: In clinical and preclinical studies, the reference standard is indispensable for identifying and measuring the concentration of Terbinafine N-Oxide in biological matrices like plasma and urine, which is fundamental to understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile. axios-research.comavantorsciences.com

The reliable supply of well-characterized Terbinafine N-Oxide is a critical supporting component for both drug manufacturing and advanced research into the compound's biological roles. synzeal.comaxios-research.comavantorsciences.com

Q & A

Basic Research Questions

Q. How can High-Performance Liquid Chromatography (HPLC) methods be optimized to analyze Terbinafine Hydrochloride and its degradation products?

- Methodology : Stability-indicating HPLC methods are validated to separate Terbinafine Hydrochloride from its degradation products under stress conditions (e.g., acidic, alkaline, oxidative environments). Key parameters include column selection (C18), mobile phase composition (e.g., methanol:phosphate buffer), and detection wavelength (283 nm). Statistical validation of precision (RSD < 2%), accuracy (98–100% recovery), and linearity (5–30 µg/mL) ensures reliability .

Q. What steps are critical in validating a UV-spectrophotometric method for quantifying Terbinafine Hydrochloride in bulk and formulations?

- Methodology : Validation involves determining λmax (283 nm in water), linearity range (5–30 µg/mL), and correlation coefficient (>0.999). Intraday/interday precision (RSD < 2%) and recovery studies at 80–120% concentrations confirm reproducibility. Excipient interference tests ensure specificity in pharmaceutical formulations .

Q. How is the stability of Terbinafine Hydrochloride assessed in pharmaceutical formulations under varying storage conditions?

- Methodology : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) monitor physical (e.g., gel viscosity) and chemical degradation (via HPLC). Compatibility with excipients (e.g., carbomer in gels) is tested using thermal analysis (DSC) and spectroscopic methods (FTIR) .

Advanced Research Questions

Q. What experimental designs improve the transdermal delivery efficiency of Terbinafine Hydrochloride?

- Methodology : Novel carriers like glycerosomes or transfersomes (flexible liposomes) are formulated using phospholipids and surfactants (e.g., sodium cholate). Penetration efficiency is quantified using Franz diffusion cells in vitro and microdialysis in vivo. Key metrics include accumulated permeation (e.g., 88.52 µg/cm² in 12 hours) and intradermal retention (94.38 µg/cm²) .

Q. How can 2D-LC-MS/MS resolve and quantify low-polarity impurities in Terbinafine Hydrochloride cream?

- Methodology : Center-cut 2D-LC-MS with Q/TOF detection isolates impurities via orthogonal separation (e.g., C18 and phenyl-hexyl columns). Correction factors (e.g., 0.21 vs. parent compound) adjust quantification accuracy. Structural elucidation uses high-resolution mass spectrometry and fragmentation patterns .

Q. What strategies enhance the solubility and bioavailability of Terbinafine Hydrochloride, a BCS Class II drug?

- Methodology : Solid dispersions (binary/ternary) with polymers (e.g., PEG 4000) or surfactants (Poloxamer 188) are prepared via solvent evaporation. Solubility is assessed using shake-flask methods, while bioavailability is tested in in vivo models (e.g., fungal-infected guinea pigs) .

Q. How do drug-skin interactions influence the transdermal pharmacokinetics of Terbinafine Hydrochloride?

- Methodology : ATR-FTIR and Raman spectroscopy analyze stratum corneum lipid disruption. Computational modeling (e.g., molecular docking) predicts keratin binding. Pharmacokinetic parameters (Cmax, AUC) are compared between novel formulations (e.g., transfersome gel) and commercial creams .

Q. What environmental risks are associated with Terbinafine Hydrochloride contamination in aquatic systems?

- Methodology : LC-MS/MS detects trace levels (ng/L) in surface water. Acute/chronic ecotoxicity is evaluated using Daphnia magna or algae bioassays. Degradation pathways (e.g., photolysis) are studied under simulated environmental conditions .

Contradictions and Methodological Considerations

- Analytical Variability : Discrepancies in HPLC retention times may arise from differences in mobile phase pH or column aging, necessitating rigorous system suitability tests .

- Transdermal Efficiency : While transfersomes show superior permeation in vitro, in vivo variability (e.g., animal skin vs. human) requires cautious extrapolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。